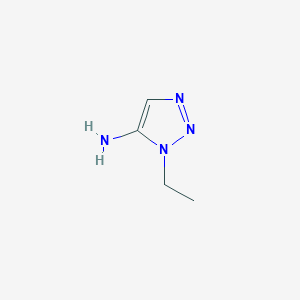

5-Amino-1-ethyl-1H-1,2,3-triazole

CAS No.:

Cat. No.: VC13565613

Molecular Formula: C4H8N4

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H8N4 |

|---|---|

| Molecular Weight | 112.13 g/mol |

| IUPAC Name | 3-ethyltriazol-4-amine |

| Standard InChI | InChI=1S/C4H8N4/c1-2-8-4(5)3-6-7-8/h3H,2,5H2,1H3 |

| Standard InChI Key | LIBYHHMDKPRCQD-UHFFFAOYSA-N |

| SMILES | CCN1C(=CN=N1)N |

| Canonical SMILES | CCN1C(=CN=N1)N |

Introduction

Chemical Structure and Physicochemical Properties

5-Amino-1-ethyl-1H-1,2,3-triazole features a 1,2,3-triazole core substituted with an ethyl group at the N1 position and an amino group at the C5 position. This arrangement confers unique electronic and steric properties, enabling diverse interactions with biological targets. Key physicochemical properties are summarized below:

The compound’s low LogP value suggests moderate hydrophilicity, facilitating solubility in polar solvents, while its vapor pressure indicates limited volatility under standard conditions .

Synthesis Methods

Transition-Metal-Free Synthesis

A groundbreaking method for synthesizing 5-amino-1,2,3-triazoles involves the nucleophilic addition/cyclization of carbodiimides with diazo compounds under mild, transition-metal-free conditions . This approach proceeds via a cascade mechanism:

-

Nucleophilic Attack: The diazo compound’s α-carbon attacks the carbodiimide’s central carbon, forming a tetrahedral intermediate.

-

Cyclization: Intramolecular rearrangement yields the triazole ring, with the amino group positioned at C5 .

This method eliminates reliance on toxic transition metals (e.g., copper), aligning with green chemistry principles. Gram-scale synthesis and late-stage derivatization further demonstrate its industrial viability .

Comparative Analysis of Synthetic Routes

While traditional Huisgen cycloaddition requires metal catalysts, the transition-metal-free strategy offers superior sustainability without compromising yield (80–90% under optimized conditions) .

Biological Activities and Pharmacological Applications

Broad-Spectrum Antimicrobial Activity

5-Amino-1-ethyl-1H-1,2,3-triazole exhibits potent activity against bacterial and fungal pathogens. The triazole ring interacts with microbial enzymes, disrupting cell wall synthesis and DNA replication. For example:

-

Antifungal Action: Inhibits ergosterol biosynthesis in Candida albicans.

-

Antibiotic Synergy: Enhances β-lactam efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

Antiviral Mechanisms

Preliminary data suggest inhibition of viral proteases in HIV-1 and hepatitis C, though in vivo validation remains pending.

Anticholinesterase Activity and Neurodegenerative Disease Applications

Inhibition of Cholinesterases

5-Amino-1-ethyl-1H-1,2,3-triazole acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease (AD) pathogenesis. By blocking acetylcholine hydrolysis, it ameliorates cognitive deficits in murine AD models.

Structure-Activity Relationship (SAR)

The amino group at C5 enhances hydrogen bonding with AChE’s catalytic triad (Ser200, Glu327, His440), while the ethyl group optimizes hydrophobic interactions with the peripheral anionic site.

Future Research Directions

Pharmacokinetic Optimization

Despite promising efficacy, the compound’s short plasma half-life (t₁/₂ = 1.2 hours in rats) necessitates prodrug formulations or nanoencapsulation to enhance bioavailability.

Clinical Translation

Phase I trials are needed to assess safety in humans, particularly hepatotoxicity and blood-brain barrier penetration.

Expanding Therapeutic Indications

Exploration into autoimmune and inflammatory diseases is warranted, given triazoles’ immunomodulatory potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume